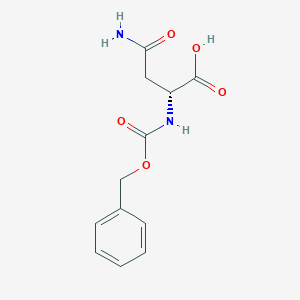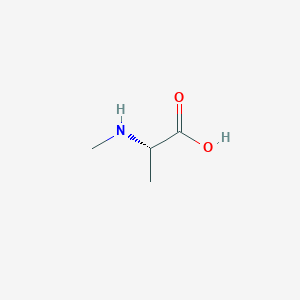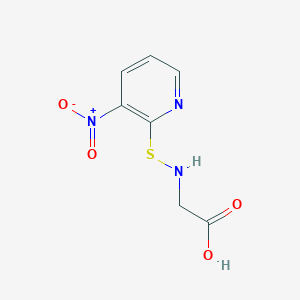
(R)-2-(Methylamino)pentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(Methylamino)pentanedioic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a methylamino group attached to the second carbon of a pentanedioic acid backbone. The chiral center at the second carbon atom gives rise to its ®-configuration, making it an enantiomerically pure substance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Methylamino)pentanedioic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomeric purity. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 2-(methylamino)pent-2-enoic acid derivative, using a chiral rhodium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(Methylamino)pentanedioic acid may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The use of biocatalysts, such as enzymes, can offer advantages in terms of selectivity and environmental sustainability. The process may also include purification steps, such as crystallization or chromatography, to obtain the compound in high purity.
化学反応の分析
Types of Reactions
®-2-(Methylamino)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes.
科学的研究の応用
®-2-(Methylamino)pentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can serve as a substrate or inhibitor in enzymatic studies.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which ®-2-(Methylamino)pentanedioic acid exerts its effects depends on its specific application. In enzymatic studies, the compound may act as a substrate that undergoes transformation by the enzyme, or as an inhibitor that binds to the enzyme’s active site, preventing its normal function. The molecular targets and pathways involved can vary widely, but typically include interactions with specific enzymes or receptors.
類似化合物との比較
Similar Compounds
(S)-2-(Methylamino)pentanedioic acid: The enantiomer of the compound, with different biological activity.
2-(Amino)pentanedioic acid: Lacks the methyl group, leading to different chemical properties.
2-(Methylamino)butanedioic acid: Shorter carbon chain, affecting its reactivity and applications.
Uniqueness
®-2-(Methylamino)pentanedioic acid is unique due to its specific chiral configuration, which can result in distinct biological activity and chemical reactivity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in the development of chiral drugs and as a tool in asymmetric synthesis.
特性
IUPAC Name |
(2R)-2-(methylamino)pentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-7-4(6(10)11)2-3-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBVNMSMFQMKEY-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553277 |
Source


|
| Record name | N-Methyl-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77481-28-8 |
Source


|
| Record name | N-Methyl-D-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)


